molecular formula C11H18N2O3 B15177527 2,2'-((5-Amino-2-methoxyphenyl)imino)bisethanol CAS No. 71500-40-8

2,2'-((5-Amino-2-methoxyphenyl)imino)bisethanol

Cat. No.: B15177527
CAS No.: 71500-40-8
M. Wt: 226.27 g/mol
InChI Key: XQLSOIDBDQGCNO-UHFFFAOYSA-N
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Description

2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is known for its unique structure, which includes an amino group, a methoxy group, and two ethanol groups attached to a phenyl ring through an imino linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol typically involves the reaction of 5-amino-2-methoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage . The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((5-Amino-2-hydroxyphenyl)imino)bisethanol
  • 2,2’-((5-Amino-2-methylphenyl)imino)bisethanol
  • 2,2’-((5-Amino-2-ethoxyphenyl)imino)bisethanol

Uniqueness

2,2’-((5-Amino-2-methoxyphenyl)imino)bisethanol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets compared to its analogs .

Properties

CAS No.

71500-40-8

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

2-[5-amino-N-(2-hydroxyethyl)-2-methoxyanilino]ethanol

InChI

InChI=1S/C11H18N2O3/c1-16-11-3-2-9(12)8-10(11)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7,12H2,1H3

InChI Key

XQLSOIDBDQGCNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)N(CCO)CCO

Origin of Product

United States

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